

Understanding the kinome-wide selectivity of AMG28

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An In-depth Guide to the Kinome-wide Selectivity of AMG28

This technical guide provides a comprehensive overview of the kinome-wide selectivity profile of **AMG28**, a multi-kinase inhibitor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of associated signaling pathways and workflows.

Introduction

AMG28 is a small molecule inhibitor with demonstrated activity against several kinases, including Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), NF-κB Inducing Kinase (NIK; MAP3K14), and Tau Tubulin Kinase 1 (TTBK1)[1]. Understanding the precise selectivity of such compounds across the entire kinome is critical for elucidating their mechanism of action, predicting potential therapeutic applications, and identifying possible off-target effects. This guide summarizes the key findings from kinome-wide screening efforts and details the methodologies used to obtain these data.

Kinome-wide Selectivity Data

The selectivity of **AMG28** was profiled against a large panel of wild-type human kinases. The primary screening was conducted at a concentration of 1 μ M. A compound's selectivity can be quantified using a selectivity score (S-score), which represents the fraction of kinases in the panel that are inhibited above a certain threshold. For **AMG28**, the selectivity score S10(1 μ M) is 0.05, indicating that it inhibits 5% of the 403 kinases screened by more than 90%[2].



Table 1: Kinases Significantly Inhibited by AMG28 in Primary Screening

This table lists the 20 wild-type human kinases that showed significant inhibition, defined as having less than 10% of control (POC) activity remaining when screened with 1 μ M of **AMG28** in a DiscoverX binding assay panel of 403 kinases[2].



Kinase Target	Percent of Control (POC) at 1 μM
PIKFYVE	< 1
ACVR1B	< 10
BMPR1A	< 10
CSF1R	< 10
DDR1	< 10
FLT3	< 10
GCK	< 10
MAP4K5	< 10
MARK1	< 10
MINK1	< 10
MYO3A	< 10
MYO3B	< 10
PHKG2	< 10
PIP4K2A	< 10
PIP4K2B	< 10
RET	< 10
STK16	< 10
TGFBR1	< 10
TNIK	< 10
TTBK1	< 10

Table 2: Enzymatic IC₅₀ Values for Selected Kinases

Following the primary screen, dose-response enzymatic assays were performed to determine the half-maximal inhibitory concentration (IC_{50}) for key kinases of interest and their family



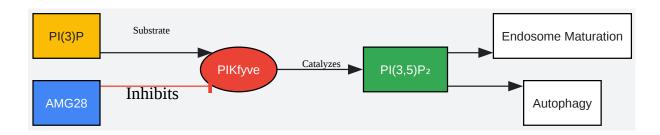
members. These orthogonal assays validate the initial findings and provide a more precise measure of potency[2].

Kinase Target	Enzymatic IC50 (nM)
PIKFYVE	2.2
MAP4K5	16
MINK1	34
TNIK	47
GCK	56
TTBK1	60
TTBK2	210
PHKG2	260
STK16	330

Key Signaling Pathways

AMG28's primary targets are involved in distinct and critical cellular signaling pathways.

The lipid kinase PIKfyve is a central enzyme in phosphoinositide metabolism. It phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P $_2$), a key signaling lipid that regulates the maturation of endosomes and lysosomes, as well as autophagic processes.



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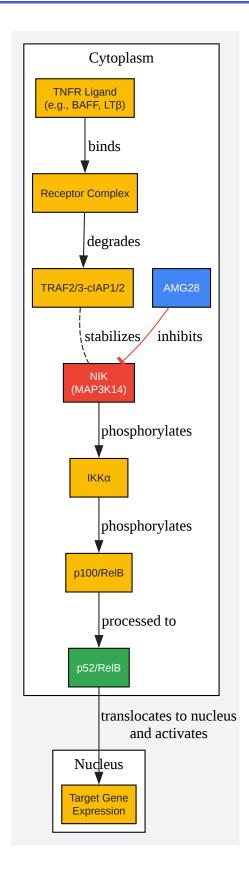




PIKfyve signaling pathway and its inhibition by AMG28.

MAP3K14, also known as NIK, is the central regulating kinase in the non-canonical NF-κB signaling pathway. This pathway is activated by specific members of the TNF receptor superfamily and plays a crucial role in immune cell development and inflammatory responses. NIK phosphorylates and activates IKKα, leading to the processing of p100 into p52 and subsequent nuclear translocation of p52/RelB heterodimers.





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The non-canonical NF-kB pathway and the role of NIK.



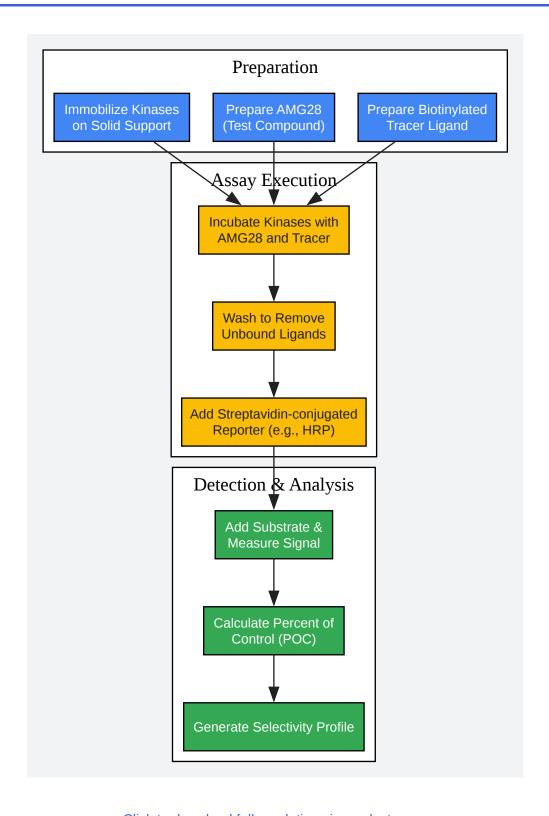
Experimental Protocols

Detailed and robust experimental methodologies are essential for accurately determining the kinome-wide selectivity of a compound.

Protocol 1: Kinome-wide Binding Assay (Competition-Based)

This protocol describes a generalized approach for assessing compound binding across a large kinase panel, similar to the DiscoverX KINOMEscan™ platform[3].





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Workflow for a competition-based kinome-wide binding assay.

Methodology:

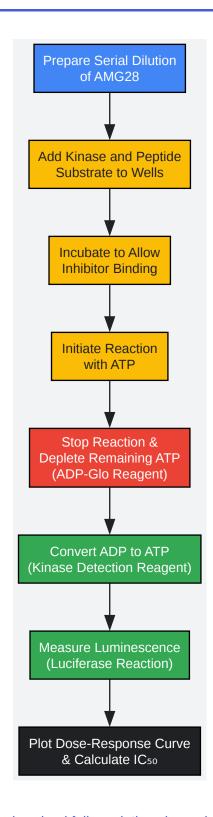


- Kinase Immobilization: A panel of recombinant human kinases (e.g., 403 kinases) is individually immobilized on a solid support, such as beads[2][3].
- Competition Binding: Each immobilized kinase is incubated in the presence of the test compound (AMG28 at 1 μ M) and a known, biotinylated broad-spectrum kinase inhibitor (tracer) that binds to the active site.
- Equilibration: The mixture is allowed to reach binding equilibrium. If **AMG28** binds to a kinase, it will compete with and displace the biotinylated tracer.
- Washing and Detection: Unbound ligands are washed away. The amount of tracer remaining bound to the kinase is quantified by adding a streptavidin-conjugated reporter enzyme (e.g., HRP) followed by a detectable substrate.
- Data Analysis: The signal is measured (e.g., luminescence or fluorescence). A low signal
 indicates that AMG28 successfully competed with the tracer, signifying strong binding. The
 results are typically expressed as Percent of Control (POC), where the control is the signal in
 the absence of the test compound.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a method for determining the IC₅₀ values of an inhibitor by quantifying kinase activity through ADP production[4].





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Workflow for a biochemical IC₅₀ determination using an ADP-Glo assay.

Methodology:



- Compound Preparation: Prepare a 10-point serial dilution of AMG28 in DMSO.
- Reaction Setup: In a multi-well plate, add the purified recombinant kinase enzyme and its
 specific peptide substrate to each well. Then add the diluted AMG28. Include positive (no
 inhibitor) and negative (no enzyme) controls.
- Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Kinase Reaction: Initiate the kinase reaction by adding a solution containing ATP at its K_m concentration. Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature.
- ADP Detection (Step 1): Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 30-40 minutes.
- ADP Detection (Step 2): Add Kinase Detection Reagent, which contains the enzymes necessary to convert the ADP produced by the kinase reaction back into ATP.
- Signal Generation: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to produce light. Incubate for 30-60 minutes.
- Data Acquisition and Analysis: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The kinome-wide profiling of **AMG28** reveals it to be a potent inhibitor of a narrow set of kinases, with particularly high potency against the lipid kinase PIKfyve. While it demonstrates activity against 20 kinases at a 1 µM screening concentration, enzymatic follow-up confirms nanomolar potency against a smaller subset, including PIKfyve, MAP4K5, MINK1, TNIK, GCK, and TTBK1[2]. This detailed selectivity profile, established through rigorous biochemical assays, is invaluable for guiding further preclinical and clinical development, enabling researchers to form clear hypotheses about its therapeutic potential and monitor for any off-target liabilities. The methodologies and pathway diagrams presented in this guide serve as a



comprehensive resource for understanding and further investigating the biological roles of **AMG28**.

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References

- 1. AMG28 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. domainex.co.uk [domainex.co.uk]
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